molecular formula C18H18N2O4S B385267 3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide CAS No. 620588-09-2

3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B385267
CAS No.: 620588-09-2
M. Wt: 358.4g/mol
InChI Key: QHMBPDQNNHMQTK-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with the molecular formula C18H18N2O4S and a molecular weight of 358.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed in the synthesis of benzofuran derivatives due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of microwave-assisted synthesis (MWI) has been explored for the efficient production of benzofuran derivatives, which could be adapted for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and disrupt cellular processes, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • Psoralen
  • 8-methoxypsoralen
  • Angelicin

Uniqueness

What sets 3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11-3-8-16-15(9-11)12(2)17(24-16)18(21)20-10-13-4-6-14(7-5-13)25(19,22)23/h3-9H,10H2,1-2H3,(H,20,21)(H2,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBPDQNNHMQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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